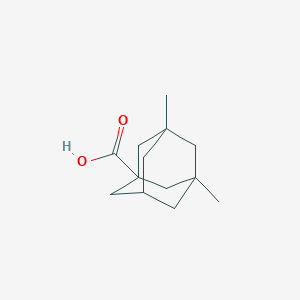

3,5-Dimethyladamantane-1-carboxylic acid

Descripción general

Descripción

3,5-Dimethyladamantane-1-carboxylic acid is used as a pharmaceutical and API intermediate .

Molecular Structure Analysis

The molecular formula of 3,5-Dimethyladamantane-1-carboxylic acid is C13H20O2 . The IUPAC name is 3,5-dimethyladamantane-1-carboxylic acid . The InChI code is 1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) . The Canonical SMILES string is CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C .Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethyladamantane-1-carboxylic acid are not provided in the search results. It’s known to be used as a pharmaceutical and API intermediate , which suggests it may undergo various reactions depending on the specific synthesis pathway.Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dimethyladamantane-1-carboxylic acid is 208.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 208.146329876 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 15 . The boiling point is 89-90°C .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components or precursors in the production of APIs (Active Pharmaceutical Ingredients). They are often used in the synthesis of the final therapeutic compound.

Synthesis of Adamantyl-Containing Compounds

It’s used in the synthesis of various adamantane derivatives, which are objects of supramolecular chemistry . These derivatives are used in the creation of locking groups in Rotaxanes and supramolecular Cyclodextrin polymers .

Supramolecular Polymers and Rotaxanes Development

The compound can be used as guest-monomers for assembling supramolecular Cyclodextrin polymers as well as guests in Rotaxanes development . These structures have unique properties and are of high interest in the field of supramolecular chemistry .

Organic Building Blocks

“3,5-Dimethyladamantane-1-carboxylic acid” is also categorized under organic building blocks . Organic building blocks are usually used in the construction of more complex structures. They are the basic components for the synthesis of organic compounds.

Safety And Hazards

3,5-Dimethyladamantane-1-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound. It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dimethyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWOQWGHXZTDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371214 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyladamantane-1-carboxylic acid | |

CAS RN |

14670-94-1 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research suggests that conjugating 3,5-Dimethyladamantane-1-carboxylic acid to the iron chelator Desferrioxamine B (DFOB) significantly enhances its ability to mobilize intracellular iron []. This effect is attributed to the increased lipophilicity of the conjugate, which likely improves its cellular uptake. Specifically, the DFOB-3,5-Dimethyladamantane-1-carboxylic acid adduct demonstrated a 3-fold increase in intracellular (59)Fe mobilization compared to DFOB alone []. This finding highlights the potential of 3,5-Dimethyladamantane-1-carboxylic acid as a component in developing more effective iron overload therapies, particularly for diseases like beta-thalassemia.

ANone: Yes, recent studies have shown that 3,5-Dimethyladamantane-1-carboxylic acid can act as a proton shuttle, influencing site selectivity in palladium-catalyzed C-H functionalization reactions []. Specifically, it facilitates highly para-selective C-H olefination of triisopropylsilyl (TIPS)-protected phenols []. This selectivity is attributed to the spatial repulsion between the bulky 3,5-Dimethyladamantane-1-carboxylic acid molecule and the TIPS group, favoring C-H activation at the less hindered para position. This discovery paves the way for more efficient and controlled synthesis of complex organic molecules.

ANone: Emerging research points to the potential of 3,5-Dimethyladamantane-1-carboxylic acid in analytical chemistry. One study successfully utilized a surface modified with amino groups, derived from 3,5-Dimethyladamantane-1-carboxylic acid's precursor aminopropyltriethoxysilane, for analyzing naphthenic acids in complex samples like produced water and crude oil []. This modification enhanced the detection sensitivity for these compounds, highlighting the potential of 3,5-Dimethyladamantane-1-carboxylic acid derivatives in developing sensitive and cost-effective analytical tools for environmental monitoring and other applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)